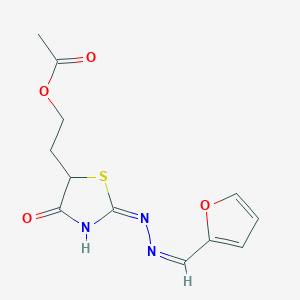
2-((E)-2-((Z)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((E)-2-((Z)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)ethyl acetate” is a complex organic molecule. It contains an ethyl acetate group, which is a common ester used in a wide variety of applications from glues to nail polish removers . The molecule also contains a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The furan ring and the hydrazone group would likely contribute to the overall stability of the molecule. The ethyl acetate group could potentially participate in various reactions due to the presence of the ester group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ethyl acetate group could undergo hydrolysis to form ethanol and acetic acid. The furan ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the ethyl acetate group could make the compound somewhat polar, affecting its solubility in various solvents .Applications De Recherche Scientifique
Anticancer Activity Evaluation
Research has explored the synthesis and anticancer activities of thiazolidinone derivatives, including those structurally related to 2-((E)-2-((Z)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)ethyl acetate. A study reported the stereoselective synthesis of thiazolidine derivatives, examining their anticancer activity against a panel of 60 cell lines derived from various cancers. The results indicated significant broad anticancer activity, especially against leukemia and colon cancer cell lines (Hassan et al., 2020).
Synthesis of Tetrasubstituted Pyrazoles
Another avenue of research involves the synthesis of tetrasubstituted pyrazole derivatives from thioxothiazolidin-5-ylidene acetates. This method provides a fast access to a range of structurally diverse pyrazoles, highlighting the versatile reactivity of thioxothiazolidine derivatives and their potential in creating novel compounds for further biological evaluation (Yavari et al., 2018).
Mechanistic Insights and NMR Investigation
Research on the reaction mechanisms involving arylidenehydrazono thiazole derivatives has been conducted, providing insights into the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates. This work not only contributes to the understanding of nucleophilic addition mechanisms but also offers a comprehensive NMR investigation of the synthesized products (Aly et al., 2014).
Antimicrobial and Antiurease Activities
The development of novel thiazole compounds with potential anti-inflammatory, antimicrobial, and antiurease activities also represents a significant area of application. These compounds, derived from thiazolidinone frameworks, show promising results in preliminary biological screenings, indicating their potential as therapeutic agents (Helal et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2E)-2-[(Z)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8(16)18-6-4-10-11(17)14-12(20-10)15-13-7-9-3-2-5-19-9/h2-3,5,7,10H,4,6H2,1H3,(H,14,15,17)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTYYAXHNRKJDD-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1C(=O)NC(=NN=CC2=CC=CO2)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCC1C(=O)N/C(=N\N=C/C2=CC=CO2)/S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((E)-2-((Z)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)ethyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

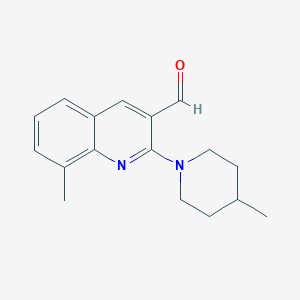
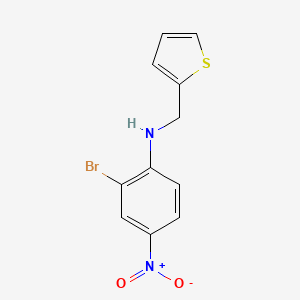
![4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one](/img/structure/B2742388.png)
![2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2742391.png)
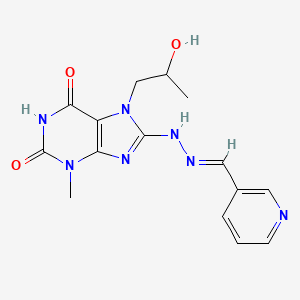
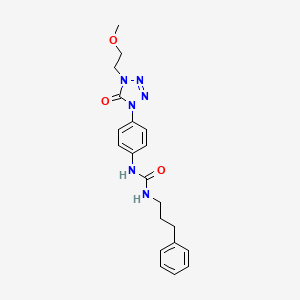

![(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2742396.png)
![3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2742397.png)
![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742398.png)
![3-(4-fluorophenyl)-5-(2-methoxyethyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742399.png)
![(5Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2742400.png)
![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2742403.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742404.png)